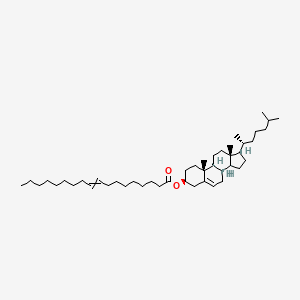

Cholesteryl octadec-9-enoate

Description

Overview of Cholesterol Esters in Biological Systems

Cholesterol esters are lipid molecules synthesized in the body through the esterification of a cholesterol molecule with a fatty acid. wikipedia.org This process, which involves forming an ester bond between the hydroxyl group of cholesterol and the carboxylate group of a fatty acid, results in a molecule that is significantly more hydrophobic (water-insoluble) than free cholesterol. wikipedia.org This increased hydrophobicity is crucial for their primary roles in the body: the transport and storage of cholesterol. lipotype.com

Academic Significance of Cholesteryl Octadec-9-enoate (B1201768) as a Model Lipid

Cholesteryl oleate (B1233923) holds particular importance in academic and clinical research for several reasons, making it a widely used model lipid.

Atherosclerosis Research: It is a major component of the lipid core within the atherosclerotic plaques that characterize coronary artery disease. lipotype.comchemicalbook.com Early research in nonhuman primates identified that LDL particles enriched with cholesteryl oleate are particularly atherogenic. nih.gov These enriched particles tend to be larger and bind more readily to arterial walls, promoting the formation of foam cells, a hallmark of early atherosclerosis. nih.gov Its direct association with this pathology makes it an essential molecule for studying the mechanisms of cardiovascular disease. nih.govnih.gov

Liquid Crystal Properties: Cholesteryl oleate exhibits liquid crystalline properties, meaning it can exist in a state between a conventional liquid and a solid crystal. mriquestions.com This behavior is instrumental in modeling the physical state of lipids within intracellular lipid droplets and in atherosclerotic lesions. taylorandfrancis.com

Drug Delivery Systems: The compound's biocompatibility and physical characteristics have led to its use in developing novel drug and gene delivery systems. chemicalbook.comnih.gov It has been incorporated into cationic solid-lipid nanoparticles (SLNs) to improve the delivery of genetic material (like plasmids and siRNA) into cells for gene therapy applications, demonstrating enhanced efficiency and low toxicity. nih.govpatsnap.com

Biophysical and Analytical Studies: It serves as a standard in various analytical and biophysical studies, such as investigating the absorption of lipids by contact lenses and in the development of cholesterol biosensors. chemicalbook.com Molecular dynamics simulations use cholesteryl oleate to model the core of lipoprotein particles, providing insight into the structural and dynamic properties of these crucial transport vehicles at an atomic level. nih.gov

Historical Context of Research on Cholesteryl Octadec-9-enoate

The scientific journey to understand lipids and their role in health is a long one, with key discoveries paving the way for the specific investigation of cholesteryl esters like oleate.

The story begins with the identification of solid cholesterol in gallstones in 1769 by François Poulletier de la Salle. escardio.orgwikipedia.org It was over a century later, in the early 1900s, that Nikolai Anitschkow's experiments with rabbits established the "lipid hypothesis," linking elevated blood cholesterol to the development of atherosclerosis. nih.gov The discovery of lipoproteins in 1929 by Michel Macheboeuf revealed that lipids circulate in complex with proteins, providing the framework for understanding lipid transport. escardio.org

Specific research focusing on cholesteryl esters gained momentum in the mid-20th century. John Glomset's identification of the enzyme lecithin-cholesterol acyltransferase (LCAT) was a pivotal moment, uncovering the primary mechanism for cholesteryl ester formation in plasma. nih.gov Seminal studies in the 1970s by researchers like Rudel, Pitts, and Nelson began to specifically implicate cholesteryl oleate-enriched LDL as a key factor in atherogenesis, based on dietary studies in monkeys. nih.gov These early animal model studies were crucial in establishing the direct relationship between the composition of lipoprotein cholesteryl esters and the extent of coronary artery disease, demonstrating that the type of dietary fat could influence the enrichment of LDL with cholesteryl oleate and thus its atherogenicity. nih.govnih.gov This historical work laid the foundation for decades of subsequent research into the pathological significance of cholesteryl oleate.

Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate nih.gov |

| Synonyms | Cholesteryl oleate, Cholesterol oleate nih.gov |

| Molecular Formula | C₄₅H₇₈O₂ nih.gov |

| Molecular Weight | 651.1 g/mol nih.gov |

| CAS Number | 303-43-5 nih.gov |

| Physical Description | White to off-white waxy solid nih.gov |

| Melting Point | 44-47 °C chemicalbook.com |

| Solubility | Soluble in chloroform; insoluble in water |

Properties

Molecular Formula |

C45H78O2 |

|---|---|

Molecular Weight |

651.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

InChI Key |

RJECHNNFRHZQKU-XNTGVSEISA-N |

Isomeric SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Nomenclature and Stereoisomeric Research Perspectives

Systematic Nomenclature of Cholesteryl Octadec-9-enoate (B1201768)

The systematic naming of cholesteryl octadec-9-enoate follows the established rules of chemical nomenclature, providing a precise description of its molecular structure. According to the International Union of Pure and Applied Chemistry (IUPAC), the full systematic name for the (Z)-isomer, commonly known as cholesteryl oleate (B1233923), is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate. nih.gov A more general, though still systematic, name for the compound is (3β)-cholest-5-en-3-yl octadec-9-enoate.

The stereochemistry at the C-9 position of the octadecenoate chain is designated by either (Z) for zusammen (together), indicating that the higher priority substituents are on the same side of the double bond, or (E) for entgegen (opposite), indicating they are on opposite sides.

Table 1: Nomenclature of this compound and its Stereoisomers

| Common Name | Systematic Name | Stereochemistry |

| Cholesteryl Oleate | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate | (Z)-isomer |

| Cholesteryl Elaidate (B1234055) | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate | (E)-isomer |

A variety of synonyms are also used in scientific literature to refer to these compounds. Cholesteryl oleate is often referred to as cholesteryl cis-9-octadecenoate, while cholesteryl elaidate is known as cholesteryl trans-9-octadecenoate. medchemexpress.com

Investigating the Significance of (Z)-Stereoisomerism: Cholesteryl Oleate Research

Cholesteryl oleate, the (Z)-isomer of this compound, is the more common form found in biological systems and has been the subject of extensive research, particularly in the context of cardiovascular disease.

Association with Atherosclerosis: A significant body of research has established a strong correlation between elevated levels of cholesteryl oleate in low-density lipoprotein (LDL) particles and the development of atherosclerosis. Studies in both animal models and humans have shown that an enrichment of cholesteryl oleate in LDL is a predictor for the progression of this disease. The accumulation of cholesteryl oleate within the walls of arteries is a key feature of atherosclerotic plaques.

Role in Liquid Crystals: Beyond its biological roles, cholesteryl oleate and other cholesteryl esters are known for their liquid crystalline properties. These compounds can form phases of matter that exhibit properties of both liquids and solids. This characteristic has led to their use in various technological applications, including in the formulation of temperature-sensitive materials and in liquid crystal displays.

Exploring the (E)-Stereoisomerism: Cholesteryl Elaidate Research

Cholesteryl elaidate, the (E)-isomer, is formed from the trans fatty acid, elaidic acid. While less prevalent in nature than its cis counterpart, research into its biological effects has raised concerns regarding its impact on cardiovascular health.

Impact on Cholesterol Metabolism: Studies focusing on elaidic acid, the fatty acid component of cholesteryl elaidate, have indicated that it can alter intracellular cholesterol metabolism. Research has shown that elaidic acid can influence the expression of genes involved in cholesterol synthesis and transport.

Comparative Academic Studies on Z- and E-Isomer Biological Activities

Direct comparative studies on the biological activities of cholesteryl oleate and cholesteryl elaidate are crucial for understanding the distinct roles these stereoisomers play in health and disease. While research on their individual fatty acid components provides valuable insights, studies that directly compare the cholesteryl esters are less common.

One area of investigation has been the differential effects of these isomers on cell membrane properties. The different shapes of the oleate (bent) and elaidate (linear) fatty acid chains can lead to variations in how they pack within lipid bilayers, potentially influencing membrane fluidity and the function of membrane-bound proteins.

A study comparing cholesteryl oleate to a synthetic analog, 19-iodocholesteryl oleate, provided insights into enzyme specificity. The research demonstrated that the naturally occurring cholesteryl oleate was a significantly more specific substrate for adrenal cholesterol esterase than its iodinated counterpart. While this was not a direct comparison with cholesteryl elaidate, it highlights the sensitivity of biological systems to the precise molecular structure of cholesterol esters.

Further research directly comparing the metabolic fate, transport, and cellular effects of cholesteryl oleate and cholesteryl elaidate is warranted to fully elucidate the biological consequences of this stereoisomeric difference. Such studies would provide a clearer understanding of the relative contributions of these two molecules to physiological and pathological processes.

Biosynthesis and Enzymatic Esterification Research

Enzymatic Pathways of Cholesterol Esterification within Cellular Compartments

The esterification of cholesterol with oleic acid to form cholesteryl octadec-9-enoate (B1201768) is catalyzed by two primary enzymes, each functioning in distinct physiological compartments: Acyl-CoA:Cholesterol Acyltransferase (ACAT) within cells and Lecithin (B1663433)—Cholesterol Acyltransferase (LCAT) in the plasma.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Contributions to Cholesteryl Octadec-9-enoate Synthesis

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme responsible for the esterification of cholesterol with long-chain fatty acyl-CoAs. researchgate.netnih.gov This process is crucial for preventing the toxic accumulation of free cholesterol in cellular membranes and for the formation of lipid droplets for energy storage or secretion in lipoproteins. nih.gov In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, with distinct tissue distributions and substrate specificities. researchgate.net

ACAT1 is found in a wide range of tissues, including macrophages and adrenal glands, where it plays a role in cellular cholesterol homeostasis. nih.gov Research has consistently shown that ACAT1 exhibits a preference for oleoyl-CoA, the activated form of oleic acid, as its acyl substrate for the synthesis of cholesteryl esters. nih.govacs.org Studies using recombinant human ACAT1 have demonstrated that oleoyl-CoA is a preferred substrate over other unsaturated fatty acyl-CoAs like linolenoyl-CoA and arachidonoyl-CoA. nih.gov The structure of human ACAT1 reveals a specific tunnel for acyl-CoA entry that better accommodates the bent shape of oleoyl-CoA due to its Δ9 double bond. nih.gov

ACAT2 is primarily expressed in the liver and intestine, where it is integral to the assembly and secretion of lipoproteins such as very low-density lipoprotein (VLDL) and chylomicrons. acs.orgsigmaaldrich.com While both ACAT1 and ACAT2 can utilize oleoyl-CoA, some studies suggest differential preferences. For instance, in transfected CHO cells, ACAT1-expressing cells showed a strong preference for oleic acid, whereas ACAT2-expressing cells could utilize a broader range of unsaturated fatty acids. acs.orgnih.gov In HepG2 cells, which express both isoforms, oleic acid led to the highest production of cholesteryl esters. acs.orgnih.gov The accumulation of cholesteryl oleate (B1233923) in the liver, particularly with diets rich in monounsaturated fats, is linked to the activity of ACAT2, which packages these esters into lipoproteins. nih.gov

| Enzyme Isoform | Primary Location | Substrate Preference for Acyl-CoA | Role in this compound Synthesis | Research Model Examples |

| ACAT1 | Ubiquitous (e.g., macrophages, adrenal glands) | Prefers oleoyl-CoA over other unsaturated and saturated fatty acyl-CoAs. nih.govacs.org | Intracellular synthesis for storage in lipid droplets. | Recombinant human ACAT1 expressed in insect cells, transfected CHO cells, THP-1 macrophages. nih.govacs.orgnih.gov |

| ACAT2 | Liver, Intestine | Utilizes oleoyl-CoA, but may have a broader specificity for unsaturated fatty acids compared to ACAT1. acs.orgnih.gov | Synthesis for packaging into lipoproteins (VLDL, chylomicrons). sigmaaldrich.comnih.gov | HepG2 cells, transfected CHO cells, mouse models. acs.orgnih.govnih.gov |

Lecithin—Cholesterol Acyltransferase (LCAT) in Plasma this compound Formation

In the bloodstream, the synthesis of cholesteryl esters, including this compound, is primarily catalyzed by lecithin—cholesterol acyltransferase (LCAT). sigmaaldrich.combiorxiv.org This enzyme is mainly associated with high-density lipoproteins (HDL) and plays a pivotal role in reverse cholesterol transport, the process of moving excess cholesterol from peripheral tissues back to the liver. frontiersin.org

LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol, forming a cholesteryl ester and lysophosphatidylcholine. frontiersin.org The fatty acid composition of the cholesteryl esters formed by LCAT is therefore dependent on the fatty acids present in the circulating phospholipids (B1166683). While LCAT can transfer various fatty acids, the prevalence of oleic acid in plasma phospholipids contributes to the formation of this compound.

Research has shown that the composition of dietary fats can influence the fatty acid profile of LDL cholesteryl esters, which reflects the activity of both LCAT and ACAT. nih.gov Diets enriched in oleic acid lead to an increase in the proportion of cholesteryl oleate in LDL particles. nih.gov This suggests that the availability of oleate-containing phospholipids in the plasma influences the rate of this compound synthesis by LCAT. Studies have also demonstrated a partial reverse reaction of LCAT, where it can mediate the transacylation of cholesteryl oleate, although the forward reaction of cholesterol esterification is significantly more prominent. nih.govnih.gov

Precursor Fatty Acid Metabolism: (9Z)-Octadec-9-enoic Acid (Oleic Acid) Biosynthesis

The availability of the precursor fatty acid, (9Z)-Octadec-9-enoic acid (oleic acid), is a critical determinant in the synthesis of this compound. Oleic acid can be obtained from the diet or synthesized de novo within the body. mdpi.com

Stearoyl-CoA 9-Desaturase Activity and Oleic Acid Production

The de novo synthesis of oleic acid is catalyzed by the enzyme stearoyl-CoA 9-desaturase (SCD). mdpi.comnih.gov SCD is an endoplasmic reticulum-bound enzyme that introduces a double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) into oleoyl-CoA (18:1n-9). nih.govoup.com This reaction is a rate-limiting step in the biosynthesis of monounsaturated fatty acids. oup.com

The activity of SCD is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids in cellular lipids, which influences membrane fluidity and cell signaling. In humans, two main isoforms of SCD have been identified: SCD1, which is expressed in various tissues, and SCD5. nih.gov The expression and activity of SCD1 are subject to regulation by various factors, including diet and hormones. For example, a high-carbohydrate diet can induce the expression of hepatic SCD1, leading to increased production of oleic acid. nih.gov

Factors Influencing this compound Formation Rates in Research Models

The rate of this compound formation is influenced by a multitude of factors, which have been investigated in various in vitro and in vivo research models.

One of the primary factors is the availability of substrates: cholesterol and oleoyl-CoA for ACAT, and cholesterol and oleoyl-containing phospholipids for LCAT. Studies in cultured cells, such as HepG2 and THP-1 macrophages, have shown that supplementing the culture medium with oleic acid increases the formation of cholesteryl esters. acs.orgnih.gov The concentration of unbound fatty acids in the cellular environment can saturate the pathways for triglyceride and cholesteryl ester synthesis. researchgate.net

The expression levels and activity of the synthesizing enzymes are also key regulatory points. In HepG2 cells, for instance, incubation with oleic acid has been shown to induce an increase in ACAT1 mRNA levels, suggesting a transcriptional regulation mechanism. acs.orgnih.gov Hormonal regulation also plays a role; for example, insulin (B600854) can stimulate the synthesis of fatty acids in the liver, which can, in turn, provide more substrate for cholesteryl ester formation. nih.gov

In animal models, dietary fat composition has a significant impact. Diets enriched with monounsaturated fats, such as oleic acid, lead to an increased accumulation of cholesteryl oleate in the liver and in plasma lipoproteins of monkeys. nih.gov This is attributed to the increased availability of oleoyl-CoA for hepatic ACAT2. nih.gov Conversely, the activity of stearoyl-CoA desaturase can be a limiting factor. In mice lacking SCD1, there is a significant reduction in the synthesis of cholesteryl esters in hepatocytes. biorxiv.org

The transfer of cholesteryl esters between lipoproteins, facilitated by cholesteryl ester transfer protein (CETP), can also indirectly influence the apparent rate of formation in plasma by affecting the distribution of newly synthesized cholesteryl esters. nih.gov The level of unesterified cholesterol in acceptor lipoproteins is a major determinant of these transfer rates. nih.gov

Metabolic Pathways and Turnover Studies

Intracellular Hydrolysis of Cholesteryl Octadec-9-enoate (B1201768)

The breakdown of cholesteryl octadec-9-enoate within the cell is primarily carried out by specialized enzymes in distinct cellular compartments. This hydrolysis releases cholesterol and oleic acid, which can then be used for various cellular processes.

Lysosomal acid lipase (B570770) (LIPA) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides that are delivered to the lysosome. nih.govoup.com This process occurs after the uptake of lipoproteins, such as low-density lipoprotein (LDL), through receptor-mediated endocytosis. frontiersin.orgoup.com The acidic environment of the lysosome is optimal for LIPA's enzymatic activity. nih.gov

The fundamental reaction catalyzed by LIPA is the deacylation of the cholesteryl ester, yielding free cholesterol and a fatty acid. uniprot.org In the case of this compound, the products are cholesterol and oleic acid (9Z-octadecenoate). uniprot.org The released free cholesterol is then available to regulate cellular cholesterol synthesis and the uptake of more lipoproteins. oup.com

Deficiency in LIPA activity leads to rare autosomal recessive lysosomal storage disorders, Wolman disease and cholesteryl ester storage disease (CESD), characterized by a massive accumulation of cholesteryl esters and triglycerides in various tissues. nih.govuniprot.org Studies using cholesteryl oleate (B1233923) as a substrate have been instrumental in assaying LAL activity and understanding the pathology of these diseases. oup.comnih.gov In fact, the hydrolysis of cholesteryl oleate is a key measure of LAL's enzymatic function. oup.comnih.gov Research has shown that mutations in the LIPA gene can lead to the production of an unstable LAL enzyme with low catalytic activity towards cholesteryl oleate. nih.gov

Table 1: LIPA-mediated Hydrolysis of this compound

| Feature | Description | Source(s) |

| Enzyme | Lysosomal Acid Lipase (LIPA) | nih.govuniprot.org |

| Substrate | This compound (Cholesteryl Oleate) | oup.comuniprot.org |

| Products | Cholesterol and Oleic Acid (9Z-octadecenoate) | uniprot.org |

| Cellular Location | Lysosome | nih.govfrontiersin.org |

| Optimal pH | Acidic | nih.gov |

| Function | Hydrolysis of cholesteryl esters from endocytosed lipoproteins | frontiersin.orgoup.com |

| Clinical Relevance | Deficiency leads to Wolman disease and Cholesteryl Ester Storage Disease (CESD) | nih.govuniprot.org |

Bile salt-activated lipase (BSAL), also known as carboxyl ester lipase (CEL), is another key enzyme in the metabolism of dietary fats, including cholesteryl esters. animbiosci.orgwikipedia.org This enzyme is primarily secreted by the pancreas into the intestinal lumen. nih.gov As its name suggests, its activity is dependent on the presence of bile salts. animbiosci.org

BSAL has a broad substrate specificity and can hydrolyze cholesteryl esters, tri-, di-, and monoglycerides, phospholipids (B1166683), and fat-soluble vitamin esters. animbiosci.orgnih.gov A primary role of BSAL is the digestion and absorption of dietary cholesteryl esters. nih.gov Studies in knockout mice have demonstrated that the absence of CEL significantly diminishes the intestinal absorption of dietary cholesteryl oleate by over 60%. animbiosci.org This highlights the enzyme's crucial role in making cholesterol from dietary esters available for absorption. The hydrolysis of cholesteryl oleate by CEL is an essential step for cholesterol absorption. animbiosci.org

Table 2: Role of Bile Salt-Activated Lipase (BSAL/CEL) in this compound Digestion

| Feature | Description | Source(s) |

| Enzyme | Bile Salt-Activated Lipase (BSAL) / Carboxyl Ester Lipase (CEL) | animbiosci.orgwikipedia.org |

| Substrate | Dietary this compound (Cholesteryl Oleate) | animbiosci.org |

| Products | Cholesterol and Oleic Acid | animbiosci.org |

| Location of Action | Intestinal Lumen | nih.gov |

| Activator | Bile Salts | animbiosci.org |

| Function | Digestion and absorption of dietary cholesteryl esters | animbiosci.orgnih.gov |

| Impact of Deficiency | Reduced absorption of dietary cholesteryl oleate | animbiosci.org |

Extracellular Catabolism of this compound within Lipoproteins

The metabolism of this compound also occurs extracellularly within lipoproteins circulating in the bloodstream. This involves a complex interplay of enzymes and transfer proteins that modify the lipid composition of these particles.

Cholesteryl esters, including cholesteryl oleate, are key components of the core of lipoprotein particles like LDL and high-density lipoprotein (HDL). ahajournals.org The formation and transfer of these esters are critical for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.

Two key enzymes involved are lecithin (B1663433):cholesterol acyltransferase (LCAT) and acyl-CoA:cholesterol acyltransferase (ACAT). LCAT functions in the plasma, primarily on HDL, esterifying cholesterol with a fatty acid from phosphatidylcholine. ahajournals.org ACAT, on the other hand, is an intracellular enzyme that esterifies cholesterol with fatty acyl-CoAs. The cholesteryl esters formed by ACAT, which are often enriched in monounsaturated fatty acids like oleate, can be incorporated into lipoproteins secreted by the liver. ahajournals.org

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like very-low-density lipoprotein (VLDL) and LDL. ahajournals.org This process can lead to an enrichment of LDL particles with cholesteryl oleate. ahajournals.org The catabolism of these cholesteryl oleate-rich lipoproteins is a key aspect of lipid metabolism. For instance, endothelial lipase has been shown to play a role in the metabolism of apoB-containing lipoproteins, leading to a reduction in their cholesterol and phospholipid content. ahajournals.org

Recycling and Efflux Mechanisms of Cholesterol and its Esters

Cells have sophisticated mechanisms to prevent the toxic accumulation of free cholesterol. Once this compound is hydrolyzed in the lysosome, the resulting free cholesterol can be transported out of the lysosome and either re-esterified for storage in cytoplasmic lipid droplets or effluxed from the cell. frontiersin.org

The process of cholesterol efflux is a critical first step in reverse cholesterol transport. tabaslab.com This involves the movement of cholesterol from intracellular locations to the plasma membrane, where it can be transferred to extracellular acceptors like HDL. tabaslab.com Research suggests that apolipoprotein E (apoE) is involved in a recycling pathway that is linked to cholesterol efflux. ahajournals.org HDL can induce the recycling of internalized apoE, which occurs concurrently with cholesterol efflux from endosomal compartments. ahajournals.org

Furthermore, studies have shown that the fatty acid component of cholesteryl esters, such as oleic acid, also has specific transport pathways. After lysosomal degradation of cholesteryl oleate, a significant portion of the liberated oleic acid is released into the extracellular medium before it is incorporated into cellular glycerolipids. nih.gov This efflux of oleic acid appears to be an energy-independent process and suggests that lysosome-derived fatty acids are transported to the plasma membrane prior to their transport to the endoplasmic reticulum for re-esterification. nih.govnih.gov This efflux can occur through lysosomal fusion with the plasma membrane, a process mediated by the lysosomal Ca2+ channel protein MCOLN1. nih.gov

Substrate Utilization of this compound in Lipid Synthesis

Following the hydrolysis of this compound, both the cholesterol and the oleic acid moieties can be utilized by the cell for the synthesis of other essential lipids.

The oleic acid released from the breakdown of this compound is a versatile substrate for the synthesis of other lipids. nih.gov Studies using labeled cholesteryl oleate have shown that the liberated [14C]oleate is readily incorporated into glycerolipids, with a significant portion being used for the synthesis of phosphatidylcholine. nih.gov The distribution of this lysosomally derived oleic acid among different phospholipids and triacylglycerol is similar to that of exogenously supplied oleic acid. nih.gov

This indicates that once freed from the cholesteryl ester, oleic acid enters the cellular pool of fatty acids and is available for various acylation reactions in the endoplasmic reticulum, contributing to the synthesis of both storage lipids (triglycerides) and membrane lipids (phospholipids). nih.gov The rate of incorporation of oleic acid into cholesteryl esters, triglycerides, and phospholipids is dependent on the concentration of available oleic acid. researchgate.net

Oxidative Metabolism for Energy Generation

The catabolism of this compound for the purpose of energy generation is a multi-stage process that involves the mobilization of the molecule from lipid droplets, its enzymatic breakdown into constituent components, and the subsequent entry of these components into distinct metabolic pathways. The primary energy-yielding component of the ester is the octadec-9-enoate (oleate) fatty acid chain, which is processed through β-oxidation. The cholesterol component, by contrast, is not a significant substrate for direct energy production but is recycled for other cellular functions.

The initial and rate-limiting step for the utilization of stored cholesteryl esters is their hydrolysis. This process is primarily carried out within cellular organelles called lysosomes through a process known as lipophagy, the selective autophagic degradation of lipid droplets. mdpi.com Lipid droplets containing cholesteryl esters are engulfed by autophagosomes, which then fuse with lysosomes. mdpi.com

Within the acidic environment of the lysosome, the enzyme lysosomal acid lipase (also known as acid cholesteryl ester hydrolase) cleaves the ester bond of this compound. wikipedia.org This releases free cholesterol and free oleic acid. mdpi.comcreative-proteomics.com A similar hydrolytic process can occur in the cytoplasm, mediated by neutral cholesterol ester hydrolases (nCEH). creative-proteomics.com

Metabolism of the Oleic Acid Moiety

The released oleic acid is the primary source of energy from the cholesteryl ester molecule. It is transported to the mitochondria to undergo β-oxidation, a cyclical process that breaks down the fatty acid into two-carbon acetyl-CoA units. mdpi.comaocs.org Before oxidation can begin, the oleic acid must be activated in the cytoplasm by the attachment of Coenzyme A (CoA), a reaction catalyzed by fatty acyl-CoA synthase to form oleoyl-CoA. aocs.org

The β-oxidation of oleoyl-CoA involves a cycle of four enzymatic reactions. However, because oleic acid is a monounsaturated fatty acid with a cis-double bond at the ninth carbon, its complete oxidation requires an additional auxiliary enzyme, enoyl-CoA isomerase, to handle the non-standard bond configuration that arises during the breakdown process. aocs.orgnih.gov

The β-oxidation of the 18-carbon oleoyl-CoA proceeds as follows:

Three standard β-oxidation cycles: These cycles shorten the chain by two carbons each, yielding 3 molecules of acetyl-CoA, 3 molecules of FADH₂, and 3 molecules of NADH. The remaining fatty acyl-CoA is a 12-carbon chain with a cis-double bond.

Action of Enoyl-CoA Isomerase: The isomerase converts the cis-double bond into a trans-double bond, which is a suitable substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. aocs.orgnih.gov

Five subsequent β-oxidation cycles: These final cycles completely break down the remaining 12-carbon chain into 6 more molecules of acetyl-CoA, along with 5 FADH₂ and 5 NADH molecules.

The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle, while the NADH and FADH₂ enter the electron transport chain, leading to the generation of ATP.

Metabolic Fate of the Cholesterol Moiety

Following its liberation from the ester, the cholesterol molecule is not typically oxidized for energy. Instead, it is utilized by the cell in several other critical ways:

Incorporation into cellular membranes to maintain fluidity and structure. creative-proteomics.com

As a precursor for the synthesis of steroid hormones in specialized tissues like the adrenal glands and gonads. nih.gov

Esterification back into cholesteryl esters by the enzyme acyl-CoA: cholesterol acyltransferase (ACAT) for storage in lipid droplets. creative-proteomics.comcreative-proteomics.com

Export from the cell via transporters to be incorporated into lipoproteins. creative-proteomics.com

Research indicates a complex interplay between fatty acid oxidation and cholesterol metabolism. For instance, the peroxisomal β-oxidation of fatty acids can generate acetate (B1210297), which can then be used as a building block for de novo cholesterol biosynthesis. nih.gov However, this represents an indirect link rather than the direct catabolism of cholesterol for energy.

Data Tables

The following tables summarize the key enzymes in the oxidative metabolism of this compound and the theoretical energy yield from its oleate component.

Table 1: Key Enzymes in this compound Metabolism for Energy

| Enzyme | Function | Cellular Location |

|---|---|---|

| Lysosomal Acid Lipase / Neutral Cholesterol Ester Hydrolase | Hydrolyzes cholesteryl ester into cholesterol and oleic acid. wikipedia.orgcreative-proteomics.comcreative-proteomics.com | Lysosome / Cytoplasm |

| Fatty Acyl-CoA Synthase | Activates oleic acid to oleoyl-CoA. aocs.org | Cytoplasm |

| Acyl-CoA Dehydrogenase | First step of β-oxidation; produces FADH₂. aocs.org | Mitochondria |

| Enoyl-CoA Hydratase | Second step of β-oxidation. aocs.org | Mitochondria |

| Hydroxyacyl-CoA Dehydrogenase | Third step of β-oxidation; produces NADH. aocs.org | Mitochondria |

| Ketoacyl-CoA Thiolase | Fourth step of β-oxidation; cleaves acetyl-CoA. aocs.org | Mitochondria |

| Enoyl-CoA Isomerase | Isomerizes the cis-double bond of oleoyl-CoA to allow complete oxidation. aocs.orgnih.gov | Mitochondria |

Table 2: Theoretical Energy Yield from the β-Oxidation of Oleic Acid

| Metabolic Process | Products | ATP Equivalent |

|---|---|---|

| Fatty Acid Activation | - | -2 ATP |

| β-Oxidation (8 cycles) | 8 FADH₂ | 12 ATP (1.5 ATP per FADH₂) |

| β-Oxidation (8 cycles) | 8 NADH | 20 ATP (2.5 ATP per NADH) |

| TCA Cycle (from 9 Acetyl-CoA) | 9 GTP (ATP) | 9 ATP |

| TCA Cycle (from 9 Acetyl-CoA) | 27 NADH | 67.5 ATP (2.5 ATP per NADH) |

| TCA Cycle (from 9 Acetyl-CoA) | 9 FADH₂ | 13.5 ATP (1.5 ATP per FADH₂) |

| Total Net Yield | - | 120 ATP |

Cellular and Molecular Mechanisms of Action

Role in Cellular Cholesterol Homeostasis and Storage

The maintenance of cellular cholesterol homeostasis is a critical process for normal cell function, and cholesteryl esters are central to this regulation. frontiersin.org When the amount of free cholesterol in a cell exceeds its immediate needs for membrane synthesis or other functions, the excess is esterified to form cholesteryl esters, such as cholesteryl octadec-9-enoate (B1201768). creative-proteomics.com This conversion to a more hydrophobic form allows for the safe storage of cholesterol, preventing the toxicity associated with high levels of free cholesterol. nih.gov

This esterification is a key component of a continuous cycle of hydrolysis and re-esterification of cellular cholesteryl esters, which has a half-life of approximately 24 hours. frontiersin.org This dynamic process allows the cell to buffer its free cholesterol levels, ensuring a steady supply for cellular needs while preventing harmful accumulation. frontiersin.org The dysregulation of cholesterol ester metabolism is linked to a variety of diseases, highlighting its importance in maintaining cellular health. frontiersin.orgcreative-proteomics.com

Cholesteryl octadec-9-enoate, along with other neutral lipids like triglycerides, is stored within specialized organelles called lipid droplets. creative-proteomics.comnih.gov These droplets have a unique structure, consisting of a hydrophobic core of lipids surrounded by a phospholipid monolayer embedded with specific proteins. nih.gov They originate from the endoplasmic reticulum and are dynamic structures, constantly expanding or shrinking based on the cell's metabolic state. nih.gov

The formation of lipid droplets is a crucial mechanism for coordinating lipid and energy balance within the cell. nih.gov By sequestering potentially toxic lipid species, lipid droplets act as metabolic buffers. nih.gov The interactions of lipid droplets with other organelles are highly dynamic and are coupled to the cycles of lipid storage and mobilization, positioning them as central hubs in cellular metabolism. nih.gov In certain cancers, such as aggressive lymphomas, an increase in cholesterol uptake and the formation of lipid droplets, which are primarily composed of esterified cholesterol, have been observed. nih.gov

The synthesis of cholesteryl esters, including this compound, from cholesterol and fatty acids is primarily catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.com This enzymatic reaction occurs in the endoplasmic reticulum and is a vital process for managing cellular cholesterol levels and controlling the formation of lipid droplets for storage. creative-proteomics.com

The activity of ACAT is tightly controlled by several factors. High levels of intracellular cholesterol exert feedback inhibition on ACAT, which reduces the production of cholesteryl esters and encourages the removal of cholesterol from the cell. creative-proteomics.com Conversely, when intracellular cholesterol levels are low, ACAT activity is stimulated to promote the esterification of free cholesterol for storage. creative-proteomics.com The availability of fatty acids also influences ACAT activity. creative-proteomics.com Studies in cultured glial cells have shown that the presence of low-density lipoprotein (LDL) can significantly stimulate the synthesis of cholesteryl esters. nih.gov

| Regulator | Effect on ACAT Activity | Consequence for Cholesteryl Ester Formation |

| High Intracellular Cholesterol | Inhibition | Decreased formation |

| Low Intracellular Cholesterol | Stimulation | Increased formation |

| Fatty Acid Availability | Required Substrate | Influences rate of formation |

| Low-Density Lipoprotein (LDL) | Stimulation (in glial cells) | Increased formation |

Influence on Lipoprotein-Mediated Cholesterol Uptake in Hepatocytes

Hepatocytes, the primary cells of the liver, play a central role in cholesterol metabolism for the entire body. They take up cholesterol from the bloodstream, which is transported in lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL). wikipedia.orgnih.gov LDL particles, rich in cholesteryl esters, are taken up by hepatocytes through receptor-mediated endocytosis involving the LDL receptor. wikipedia.orgiphy.ac.cn

Once inside the hepatocyte, the cholesteryl esters within the LDL particle are hydrolyzed in lysosomes to release free cholesterol. wikipedia.org This free cholesterol then enters the cell's regulatory pool. If the level of free cholesterol is high, it leads to a downregulation of the synthesis of the LDL receptor, thus reducing further uptake of LDL from the blood. wikipedia.orgnih.gov This feedback mechanism is a crucial part of maintaining cholesterol homeostasis.

Hepatocytes also selectively take up cholesteryl esters from HDL. nih.govnih.gov This process is mediated by scavenger receptor class B type I (SR-BI). nih.gov Studies have shown that this selective uptake is a physiologically responsive process; for instance, it is increased during fasting. nih.gov Therefore, this compound, as a component of both LDL and HDL, is intimately involved in the complex process of cholesterol delivery to and regulation within hepatocytes.

Modulation of Gene Expression Related to Lipid Metabolism

The components of this compound, cholesterol and oleic acid, can influence the expression of genes involved in lipid metabolism. Cellular cholesterol levels are a primary regulator of the sterol regulatory element-binding protein (SREBP) pathway. wikipedia.org When cellular cholesterol is low, SREBP is activated and moves to the nucleus, where it acts as a transcription factor to turn on the expression of genes involved in cholesterol synthesis (like HMG-CoA reductase) and uptake (like the LDL receptor). wikipedia.org Conversely, when cholesterol levels are high, SREBP activation is suppressed, leading to a decrease in cholesterol production and uptake. wikipedia.org

| Transcription Factor | Regulated By | Effect on Gene Expression | Target Genes |

| SREBP | Low cellular cholesterol | Upregulation | HMG-CoA reductase, LDL receptor |

| SREBP | High cellular cholesterol | Downregulation | HMG-CoA reductase, LDL receptor |

| PPARs | Fatty acids | Varies | Genes for TG synthesis, HDL/cholesterol metabolism |

Participation in Intracellular Lipid Transport Mechanisms

The transport of cholesterol within the cell is a complex process essential for distributing this lipid to various organelles where it is needed. nih.govnih.gov This transport occurs through both vesicular and non-vesicular pathways. frontiersin.org this compound, stored in lipid droplets, serves as a reservoir of cholesterol. When the cell requires free cholesterol, neutral cholesteryl ester hydrolases act on the lipid droplets to hydrolyze the cholesteryl esters. nih.gov

The released free cholesterol can then be transported from the lipid droplets to other cellular compartments, such as the endoplasmic reticulum, mitochondria, or the plasma membrane. nih.gov This transport is crucial for processes like membrane synthesis, steroid hormone production, and bile acid formation. nih.govnih.gov The movement of cholesterol between organelles is facilitated by various proteins, including members of the StAR-related lipid transfer (START) domain family and oxysterol-binding proteins. nih.govfrontiersin.org Thus, the storage of cholesterol as this compound in lipid droplets and its subsequent hydrolysis are key steps that precede and enable its intracellular transport.

This compound as a Signaling Molecule in Cellular Processes

While free cholesterol and its oxidized derivatives, oxysterols, are well-established signaling molecules, the direct signaling role of cholesteryl esters like this compound is less defined. nih.gov Free cholesterol itself can act as a signaling molecule, for example, by activating the G-protein coupled receptor Smoothened to initiate Hedgehog signaling. nih.gov The accessibility of cholesterol in the plasma membrane is a key factor in controlling this signaling pathway. nih.gov

Derivatives of the cholesterol biosynthetic pathway, including oxysterols and isoprenoids, also have significant signaling functions, regulating gene expression and various metabolic pathways. nih.gov While this compound is generally considered an inert storage form of cholesterol, its hydrolysis releases both cholesterol and oleic acid, which can then participate in signaling events. For instance, as mentioned, the released cholesterol can regulate the SREBP pathway. wikipedia.org Therefore, this compound can be viewed as a precursor to signaling molecules, with its metabolism being a critical control point for the generation of these signals.

Influence on Cell Growth and Differentiation

This compound, also known as cholesteryl oleate (B1233923), is a cholesteryl ester that plays a significant role in cellular processes, including cell growth and differentiation. Its influence is often observed through the effects of its constituent parts, cholesterol and oleic acid, and its role as a storage form of cholesterol within lipid droplets.

Research indicates that the components of this compound can have varied, and sometimes opposing, effects on cell proliferation depending on the cell type and context. Oleic acid, the n-9 monounsaturated fatty acid component, has been shown to induce a concentration-dependent increase in the viability and proliferation of 786-O renal cell carcinoma cells. nih.gov This effect is mediated through the activation of the GPR40/ILK/Akt signaling pathway. nih.gov In breast cancer cells, oleic acid has been observed to activate G protein-coupled receptors and phosphorylate ERK1/2, leading to induced cancer cell proliferation. nih.gov Conversely, in certain hepatocellular carcinoma cell lines, increasing doses of oleic acid have been reported to reduce cell viability and increase cell death. frontiersin.org In the yeast Saccharomyces cerevisiae, growth on media supplemented with oleate led to a strong inhibition of steryl ester (SE) synthesis, which in turn delayed growth and decreased cell viability. nih.gov

Cholesterol itself is a critical regulator of cell differentiation. For instance, cholesterol has been found to negatively regulate the differentiation of IL-9-producing CD8+ T (Tc9) cells. nih.gov Modulating the cholesterol content in these cells, either by adding it to the culture or by using agents that reduce cellular cholesterol, significantly impaired or promoted IL-9 expression and Tc9 differentiation, respectively. nih.gov

The synthesis of cholesteryl esters, including this compound, is also linked to cell growth. In multidrug-resistant KB cell lines, it has been suggested that cholesterol esterification may regulate the rate of cell growth. researchgate.net Furthermore, the oncogene c-Myc, which is known to promote tumorigenesis, enhances cholesterol biosynthesis to support cell proliferation. frontiersin.org Knockdown of MYC leads to decreased cholesterol levels and reduced cell proliferation, a phenotype that can be rescued by the addition of cholesterol. frontiersin.org This highlights the dependence of rapidly proliferating tumor cells on cholesterol metabolism. frontiersin.org

Most eukaryotic cells store excess neutral lipids, primarily triglycerides and cholesteryl esters like this compound, in lipid droplets. frontiersin.org This storage mechanism is crucial for cancer cells, which are often exposed to fluctuating nutrient availability. frontiersin.org The balance between the synthesis and hydrolysis of these esters is therefore critical for maintaining cellular lipid homeostasis and supporting growth.

| Cell Line/Organism | Effect of Oleic Acid/Cholesterol | Observed Outcome on Growth/Differentiation | Reference |

|---|---|---|---|

| 786-O renal cell carcinoma | Oleic acid treatment | Dose-dependent increase in cell viability and proliferation. | nih.gov |

| Hepatocellular carcinoma (Huh7.5, Hep3B) | Oleic acid treatment | Reduced viability and increased cell death. | frontiersin.org |

| Saccharomyces cerevisiae (yeast) | Oleate-supplemented media | Inhibition of steryl ester synthesis, delayed growth, and decreased viability. | nih.gov |

| CD8+ T (Tc9) cells | Addition of cholesterol | Negatively regulated differentiation and inhibited IL-9 expression. | nih.gov |

| Breast cancer cells | Oleic acid | Induced cancer cell proliferation. | nih.gov |

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, cell growth, and differentiation. nih.govmdpi.commdpi.com this compound metabolism is intricately linked with the activity of PPARs, particularly PPARα.

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle, but is also present in macrophages. ahajournals.orgnih.gov It is activated by fatty acids and their derivatives. nih.gov The activation of PPARα has a significant impact on the levels of cholesteryl esters. In human macrophages, treatment with PPARα activators, such as fibrates, leads to a reduction in the rate of cholesterol esterification and the activity of Acyl-CoA:cholesterol acyltransferase-1 (ACAT1), the enzyme responsible for this process. ahajournals.orgnih.gov This results in a decreased ratio of cholesteryl esters to free cholesterol, making more free cholesterol available for efflux from the cell. ahajournals.orgnih.gov This effect is achieved without altering the gene expression of ACAT1 itself. nih.gov

The interaction is part of a broader regulatory role of PPARs on lipid homeostasis. Activated PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. nih.gov For example, PPARα activation transcriptionally regulates genes involved in fatty acid uptake and β-oxidation. mdpi.com

Research has shown that specific fatty acid derivatives can act as ligands for PPARα. For instance, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), a derivative of α-linolenic acid found in tomatoes, has been shown to activate PPARα in hepatocytes, inducing the expression of PPARα target genes and promoting fatty acid metabolism. researchgate.net While oleic acid itself is a weaker activator, its metabolic derivatives can modulate PPAR activity.

The activation of PPARα in the intestine has also been shown to reduce cholesterol esterification and suppress the secretion of chylomicrons, which are rich in cholesteryl esters. nih.gov This identifies the intestine as another site where PPARα ligands can influence the metabolism of compounds like this compound to impact systemic lipid levels. nih.gov PPARγ, another isotype, is also involved in cholesterol metabolism, and its activation can lead to a net depletion of cellular cholesteryl esters in macrophages. uni-freiburg.de

| PPAR Activator | Cell/Tissue Type | Effect on Cholesteryl Ester Metabolism | Reference |

|---|---|---|---|

| Wy14643, Bezafibrate, Fenofibric acid | Human macrophages | Reduced cholesterol esterification and ACAT1 activity. | ahajournals.org |

| Fibrates (general) | Human macrophages and foam cells | Decreased the ratio of cholesteryl ester to free cholesterol. | nih.gov |

| GW7647 | Caco-2/TC7 intestinal cells | Reduced cholesterol esterification and suppressed chylomicron secretion. | nih.gov |

| 9-oxo-OTA | Murine primary hepatocytes | Activated PPARα and induced target gene expression, promoting fatty acid metabolism. | researchgate.net |

Biological Roles in Specific Research Contexts Mechanistic Focus

Contribution to Cell Membrane Structural Integrity and Fluidity

Cholesteryl esters, including cholesteryl octadec-9-enoate (B1201768), are primarily known as storage and transport forms of cholesterol. frontiersin.org While free cholesterol is a crucial component of eukaryotic cell membranes, directly influencing their fluidity and integrity, cholesteryl esters are generally considered to be located within the hydrophobic core of lipoproteins and in intracellular lipid droplets. nih.govwalshmedicalmedia.com

The fluidity of a cell membrane is a critical property that affects a wide range of cellular functions, including the activity of membrane-bound proteins, signal transduction, and transport processes. walshmedicalmedia.comkhanacademy.org Free cholesterol modulates membrane fluidity in a temperature-dependent manner. labxchange.org At high temperatures, it decreases fluidity by restricting the movement of phospholipid fatty acid chains. Conversely, at low temperatures, it increases fluidity by preventing the tight packing of these chains. labxchange.org

Cholesteryl octadec-9-enoate itself does not directly integrate into the functional structure of the cell membrane in the same way as free cholesterol. Instead, it serves as a reservoir from which free cholesterol can be liberated through the action of enzymes like neutral cholesterol ester hydrolase (nCEH). creative-proteomics.com This hydrolysis releases free cholesterol, which can then be utilized for membrane biogenesis and the maintenance of appropriate membrane fluidity. creative-proteomics.comwikipedia.org Therefore, the contribution of this compound to membrane integrity and fluidity is indirect, acting through its capacity to supply the essential molecule, free cholesterol.

Involvement in Steroid Hormone and Bile Acid Precursor Pathways

Cholesterol is the fundamental precursor for the synthesis of all steroid hormones and bile acids. nih.govnih.gov this compound, as a major storage form of cholesterol, plays a critical role in ensuring a ready supply of this substrate for these essential biosynthetic pathways.

Steroidogenic tissues, such as the adrenal glands and gonads, have a high demand for cholesterol to produce hormones like cortisol, aldosterone, testosterone, and estradiol. nih.gov These hormones regulate a vast array of physiological processes. The cholesterol required for steroidogenesis can be sourced from intracellular lipid droplets where it is stored as cholesteryl esters. nih.gov When stimulated by tropic hormones, these cells hydrolyze the stored cholesteryl esters to release free cholesterol. This free cholesterol is then transported to the mitochondria, where the initial and rate-limiting step of steroid hormone synthesis occurs: the conversion of cholesterol to pregnenolone. nih.gov

Similarly, the liver utilizes cholesterol for the synthesis of bile acids, which are crucial for the digestion and absorption of dietary fats and for the regulation of cholesterol homeostasis. nih.gov Some oxysterols, which can be formed from cholesterol, are direct precursors in the bile acid synthesis pathway. nih.gov The pool of cholesterol available for this process is influenced by the hydrolysis of cholesteryl esters stored within the liver.

Mechanistic Research on this compound in Atherogenesis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. These plaques are rich in lipids, particularly cholesteryl esters. nih.gov this compound is a significant component of these atherosclerotic lesions. nih.gov

Lipoprotein Deposition and Cellular Accumulation

The initial stage of atherosclerosis involves the accumulation of low-density lipoproteins (LDL) in the subendothelial space of the arterial wall. physiology.org LDL particles are the primary transporters of cholesterol and cholesteryl esters, including this compound, in the bloodstream. Once in the arterial intima, LDL can become modified, particularly through oxidation. physiology.org

This modified LDL is taken up by macrophages in an unregulated manner, leading to the formation of "foam cells," which are macrophages engorged with lipid droplets rich in cholesteryl esters. nih.gov This accumulation of foam cells is a hallmark of the fatty streak, the earliest visible lesion of atherosclerosis. nih.gov

Oxidative Modification of Cholesteryl Esters within Vascular Lesions

Within the atherosclerotic plaque, the cholesteryl esters themselves can undergo oxidative modification. nih.gov Although residing in the hydrophobic core of LDL, cholesteryl esters with polyunsaturated fatty acid chains are susceptible to oxidation. nih.gov This oxidation can be initiated by various reactive oxygen species present in the inflammatory environment of the lesion. Studies have shown that a significant percentage of cholesteryl esters in human plaques are oxidized. frontiersin.org

Enzymatic and Non-Enzymatic Oxidation Processes

The oxidation of cholesteryl esters can occur through both enzymatic and non-enzymatic pathways. researchgate.net

Enzymatic Oxidation: Enzymes such as 12/15-lipoxygenase (12/15-LO) can directly oxidize cholesteryl esters containing polyunsaturated fatty acids. nih.govnih.gov This enzymatic action can lead to the formation of specific oxidized products.

Non-Enzymatic Oxidation: Free radicals can also initiate the oxidation of the fatty acid chains of cholesteryl esters, leading to a variety of oxidation products, including hydroperoxides. researchgate.net These hydroperoxides can further decompose to form reactive aldehydes. researchgate.net

These oxidized cholesteryl esters are not inert; they are biologically active molecules that can contribute to the pro-inflammatory and pro-atherogenic environment within the plaque. nih.govnih.gov They can induce inflammatory responses in macrophages and contribute to further lipid accumulation. nih.govnih.gov

Comparative Metabolic Effects of Cholesteryl Oleate (B1233923) and Cholesteryl Elaidate (B1234055)

Cholesteryl oleate is the cis-isomer of this compound, while cholesteryl elaidate is the trans-isomer. nih.govmedchemexpress.com The different spatial arrangement of the double bond in the fatty acid chain (oleic acid vs. elaidic acid) leads to differences in their metabolic effects.

Research indicates that trans fatty acids, such as elaidic acid, have unfavorable metabolic features compared to their cis counterparts. nih.gov In hepatoma cell models, elaidate has been shown to induce the expression of genes involved in cholesterol synthesis. researchgate.net This suggests that the consumption of trans fats could lead to an increase in cellular cholesterol levels.

In contrast, oleate has been shown to increase the concentration of cellular cholesteryl esters in rat hepatocytes. nih.gov While both isomers influence cholesterol metabolism, the effects of the trans-isomer, elaidate, are generally considered more detrimental, contributing to conditions like non-alcoholic fatty liver disease and adverse plasma cholesterol profiles. researchgate.net

Table of Research Findings on Cholesteryl Oleate vs. Cholesteryl Elaidate

| Feature | Cholesteryl Oleate (cis) | Cholesteryl Elaidate (trans) |

|---|---|---|

| Effect on Cellular Cholesteryl Ester Concentration | Increased concentration in rat hepatocytes. nih.gov | Induces expression of cholesterogenic genes in hepatoma cells. researchgate.net |

| Metabolic Implications | Plays a role in VLDL cholesterol secretion. nih.gov | Associated with unfavorable metabolic features and stress-inducing character in cells. nih.gov |

| Health Association | Generally considered less detrimental. | Linked to deleterious effects on plasma cholesterol and non-alcoholic fatty liver disease. researchgate.net |

Advanced Analytical Methodologies for Cholesteryl Octadec 9 Enoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of lipids, offering robust methods for separating complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the quantitative and structural analysis of lipids like Cholesteryl octadec-9-enoate (B1201768). nih.govnih.gov The methodology is ideal for analyzing volatile compounds, and for non-volatile lipids, a derivatization step is required to enable their transition into the gas phase. nih.govspringernature.com For cholesteryl esters, this typically involves transmethylation of the fatty acid moiety to form fatty acid methyl esters (FAMEs), which are then analyzed. nih.gov

The process involves extracting lipids from a biological sample, followed by separation and purification. nih.gov The cholesteryl esters are then quantified by analyzing their fatty acid composition as methyl esters via GC-MS. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification and quantification. springernature.comnih.gov GC-MS offers high reproducibility and is a well-established method for metabolite profiling. researchgate.net

Key Research Findings:

GC-MS has been successfully used to determine the fatty acid composition of cholesteryl esters in human serum. nih.gov

Studies have demonstrated good recovery rates for various cholesteryl esters, including cholesteryl oleate (B1233923) (the common name for Cholesteryl octadec-9-enoate), with coefficients of variation being low for major fatty acids. nih.gov For instance, recoveries for cholesteryl palmitate, cholesteryl oleate, and cholesteryl linoleate (B1235992) were reported as 90.7%, 92.3%, and 91.0%, respectively. nih.gov

Table 1: Typical Parameters for GC-MS Analysis of Cholesteryl Esters

| Parameter | Description | Common Application/Value |

|---|---|---|

| Derivatization | Conversion of non-volatile lipids to volatile derivatives. | Transmethylation to form Fatty Acid Methyl Esters (FAMEs). |

| Column | The stationary phase where separation occurs. | Capillary columns (e.g., fused silica). |

| Carrier Gas | The mobile phase that carries the sample through the column. | Helium or Hydrogen. |

| Ionization Mode | Method used to ionize the separated compounds. | Electron Ionization (EI). |

| Detector | Device used to detect the ions after separation. | Mass Spectrometer (for identification and quantification). |

High-Performance Liquid Chromatography (HPLC) is a premier method for separating and quantifying individual cholesteryl esters from biological lipid extracts. nih.gov Unlike GC, HPLC can often analyze lipids without the need for derivatization. Reversed-phase (RP-HPLC) is the most common mode used for lipid analysis, separating molecules based on their hydrophobicity. biorxiv.orgthermofisher.com

Various detection methods can be coupled with HPLC for comprehensive analysis. Mass Spectrometry (LC-MS) has emerged as a powerful tool, providing high sensitivity and specificity for identifying and quantifying a wide range of cellular lipids, although challenges related to the poor ionization of neutral lipids like cholesteryl esters exist. biorxiv.orgbiorxiv.org Other detectors include the Charged Aerosol Detector (CAD) and the Evaporative Light-Scattering Detector (ELSD), which are universal detectors suitable for non-volatile analytes without a UV chromophore. thermofisher.comresearchgate.net

Key Research Findings:

A rapid HPLC method using a reversed-phase column has been developed to resolve and quantify all major plasma cholesteryl esters. nih.gov

LC-MS methods compatible with high-throughput lipidomics have been established, capable of robustly detecting and quantifying cholesterol and cholesteryl esters from various biological samples. biorxiv.org A signature MS/MS fragment corresponding to dehydrated cholesterol (m/z = 369.351) can be used to confirm the presence of cholesteryl esters. biorxiv.org

HPLC methods coupled with post-column enzymatic reactions have been used to measure cholesterol content in major serum lipoprotein classes with good precision. nih.gov

Table 2: Comparison of HPLC Systems for Cholesteryl Ester Analysis

| Parameter | System 1: RP-HPLC-UV | System 2: RP-HPLC-CAD | System 3: UHPLC-QTOF-MS |

|---|---|---|---|

| Column | Zorbax ODS (Reversed-Phase) nih.gov | Fused-core C8 (Reversed-Phase) thermofisher.com | Gemini C18 (Reversed-Phase) biorxiv.org |

| Mobile Phase | Acetonitrile/Tetrahydrofuran/Water Gradient nih.gov | (Details not specified in abstract) thermofisher.com | (Details not specified in abstract) biorxiv.org |

| Detector | UV Detector | Charged Aerosol Detector (CAD) thermofisher.com | Quadrupole Time-Of-Flight Mass Spectrometer (QTOF-MS) biorxiv.org |

| Primary Use | Quantification of separated esters. nih.gov | Broad selectivity for quantifying a wide range of lipids. thermofisher.com | High-sensitivity profiling and quantification. biorxiv.org |

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopy provides invaluable data on the molecular structure and concentration of this compound.

Key Research Findings:

¹³C-NMR studies have investigated the incorporation and mobility of cholesteryl esters within phospholipid bilayers, revealing that the carbonyl group is localized at the aqueous interface. nih.gov

Detailed ¹H and ¹³C NMR analysis of lipid extracts from human intracranial tuberculomas successfully identified cholesterol esters as a key component, differentiating them from healthy brain tissue. nih.gov

Table 3: Characteristic ¹³C-NMR Chemical Shifts for Cholesteryl Esters

| Carbon Atom/Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Ester Carbonyl (C=O) | ~173 | nih.gov |

| Olefinic Carbons (C=C) of Cholesterol | ~122, ~140 | nih.gov |

| Olefinic Carbons (C=C) of Oleate | ~130 | researchgate.net |

| C3 of Cholesterol (bearing the ester) | ~75 | nih.gov |

| Methyl Carbons (e.g., C18, C19, C21, C26, C27) | 10-25 | nih.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, FT-IR spectra will show characteristic absorption bands corresponding to the C=O stretch of the ester group, C-O stretches, C=C stretch of the alkene groups in both the cholesterol ring and the oleate chain, and various C-H stretching and bending vibrations. researchgate.net These spectral fingerprints allow for the confirmation of the compound's identity and can be used to study its interactions and organization in different environments, such as in lipid bilayers. nih.gov

Key Research Findings:

FT-IR studies on cholesterol have provided detailed assignments of its vibrational spectra, which serve as a basis for analyzing more complex cholesteryl esters. researchgate.net

The technique has been used to study the effects of cholesterol on the phase behavior and organization of phospholipid membranes, demonstrating its utility in probing lipid structure within biological models. nih.gov

Table 4: Key FT-IR Absorption Bands for Cholesteryl Esters

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Asymmetric/Symmetric Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | ~1735 |

| C=C (Alkene) | Stretching | ~1670 |

| C-O (Ester) | Stretching | 1170 - 1250 |

Raman spectroscopy is a non-destructive optical technique that provides detailed chemical information based on the inelastic scattering of monochromatic light. nih.gov It has proven to be a powerful tool for the qualitative and quantitative analysis of lipids, including this compound, directly within biological tissues, such as atherosclerotic plaques. nih.govnih.gov This is particularly advantageous as it requires minimal sample preparation and can be performed in situ. nih.gov

For quantitative analysis, Raman spectroscopy is often combined with multivariate statistical methods like partial least-squares (PLS) regression. nih.gov This approach correlates the spectral data with concentrations determined by traditional biochemical methods to build a predictive model.

Key Research Findings:

Near-infrared (NIR) Raman spectroscopy has been successfully used to quantify cholesterol and specific cholesteryl esters (including oleate, palmitate, and linoleate) in human atherosclerotic plaques. nih.gov

The method demonstrated excellent repeatability, with a standard error of prediction of 3.3 mg/g for cholesteryl oleate when compared to biochemical results. nih.gov

Studies have shown a strong linear correlation (r² = 0.94) between spectroscopically-determined cholesterol amounts and those determined by digital microscopy of stained tissue sections. nih.gov

Table 5: Characteristic Raman Peaks for Cholesteryl Ester Analysis in Tissue

| Raman Shift (cm⁻¹) | Vibrational Assignment | Associated Moiety |

|---|---|---|

| ~1738 | C=O Stretch | Ester Linkage |

| ~1670 | C=C Stretch | Cholesterol Ring & Oleate Chain |

| ~1440 | CH₂ Scissoring/Bending | Lipid Acyl Chains |

| ~702 | Steroid Ring Breathing Mode | Cholesterol Nucleus |

Mass Spectrometry (MS) Applications in Research

Mass spectrometry has become an indispensable tool for the detection and quantification of cholesteryl esters, including this compound, from complex biological samples. biorxiv.org Despite challenges related to the hydrophobicity and poor ionization of these neutral lipids, several MS-based methods have been developed to overcome these hurdles. biorxiv.orgbiorxiv.org

Electrospray ionization (ESI) is a soft ionization technique widely used in lipidomics, though its application to cholesteryl esters presents challenges due to their inherent weak dipole moment and poor ionization efficiency. nih.govnih.govspringernature.com To address this, researchers have developed strategies to enhance the ionization of these molecules. A common approach is the formation of adducts with alkali metal ions, such as lithium (Li+) or sodium (Na+), or with ammonium (B1175870) (NH4+). nih.govnih.govnih.govnih.gov

The formation of sodiated or lithiated adducts, in particular, has been shown to improve ionization and provide class-specific fragmentation patterns in tandem mass spectrometry. nih.govnih.govnih.gov For instance, cholesteryl esters readily form [M+NH4]+ adducts in the positive ion mode. nih.gov These adducts are stable and can be detected with high sensitivity, facilitating their quantification. biorxiv.org However, even with these methods, cholesteryl ester species can show different analytical responses depending on the length and degree of unsaturation of their fatty acyl chain. acs.org

Table 1: ESI-MS Adducts for Cholesteryl Ester Analysis

| Adduct Ion | Typical Application | Advantages | Reference(s) |

| [M+NH4]+ | Positive ion mode analysis of cholesteryl esters. | Forms readily; enables sensitive detection and quantification. | nih.gov |

| [M+Li]+ | Enhanced ionization for MS/MS analysis. | Improves ionization efficiency; provides specific fragmentation for structural analysis. | nih.govnih.gov |

| [M+Na]+ | Alternative for enhanced ionization in MS/MS. | Improves detection in survey scans and allows for class-specific fragmentation. | nih.gov |

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of lipids, including the identification of oxidized species and isomers of this compound. A hallmark of cholesteryl ester fragmentation in MS/MS is the characteristic neutral loss of the cholesterol moiety or the detection of the cholestenyl cation. nih.gov

When cholesteryl ester ammonium adducts undergo collision-induced dissociation, they typically generate a prominent fragment ion at a mass-to-charge ratio (m/z) of 369.3, corresponding to the cholestane (B1235564) cation. nih.govnih.govucp.pt Similarly, the analysis of lithiated or sodiated adducts often involves monitoring the neutral loss of 368.5 Da (cholestane). nih.govnih.gov This specific fragmentation is widely used in neutral loss scanning or selected reaction monitoring (SRM) to selectively and quantitatively measure all cholesteryl ester species in a sample. nih.govnih.govnih.gov

This methodology is particularly valuable for studying oxidized cholesteryl esters (oxCE), which are implicated in various disease states. nih.govacs.org High-resolution LC-MS/MS can distinguish between isomers where oxidation has occurred on the cholesterol ring versus the fatty acyl chain. nih.govacs.org

Oxidation on the fatty acyl chain: The MS/MS spectrum shows an unmodified cholestenyl cation at m/z 369. nih.govacs.org

Oxidation on the cholesterol ring: This results in characteristic fragment ions at m/z 367 and m/z 385 (representing the cholestenyl cation plus an oxygen atom). nih.govacs.org

This ability to pinpoint the location of oxidation and discriminate between isomers is crucial for understanding the biological roles of different oxCE species. nih.govacs.org

Table 2: Characteristic MS/MS Fragments for Cholesteryl Ester Identification

| Precursor Ion Type | Fragmentation Method | Characteristic Fragment / Loss | Significance | Reference(s) |

| [M+NH4]+ | Collision-Induced Dissociation (CID) | Product ion at m/z 369.3 (cholestane cation) | Confirms presence of cholesterol backbone. | biorxiv.orgnih.govnih.gov |

| [M+Li]+ / [M+Na]+ | Collision-Induced Dissociation (CID) | Neutral loss of 368.5 Da (cholestane) | Allows for class-specific detection of all cholesteryl esters. | nih.govnih.gov |

| Oxidized [M+H]+ | Collision-Induced Dissociation (CID) | Unmodified ion at m/z 369 | Indicates oxidation is on the fatty acyl chain. | nih.govacs.org |

| Oxidized [M+H]+ | Collision-Induced Dissociation (CID) | Product ions at m/z 367 and m/z 385 | Indicates oxidation is on the cholesterol ring. | nih.govacs.org |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the confident identification of molecules in complex biological extracts. acs.org In the analysis of this compound, HRMS, often coupled with liquid chromatography (LC), allows for precise determination of the elemental composition of the parent ion and its fragments. biorxiv.org This is essential for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas. nih.gov

Direct flow injection analysis coupled to ESI-HRMS has been validated for the accurate quantification of cholesteryl esters in samples from human serum, cultured cells, and mouse liver. acs.org Modern instrumentation, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can achieve a mass accuracy of 10 parts per million (ppm) or better, which greatly increases the confidence in compound identification. biorxiv.org This level of precision is crucial for differentiating this compound from other lipids with very similar masses and for identifying its various modified forms. researchgate.net

Application of Isotopic Labeling in Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in vivo and in vitro. nih.gov By introducing stable, non-radioactive isotopes (e.g., ¹³C, ²H) into precursor molecules, researchers can track their incorporation into downstream products like this compound, providing dynamic information about metabolic pathways. nih.govnih.govnih.gov

In the context of cholesterol metabolism, stable isotope tracers such as ¹³C-labeled acetate (B1210297) or ²H-labeled (deuterated) leucine (B10760876) are infused or added to cell cultures. nih.gov Mass spectrometry is then used to measure the enrichment of the isotope in free cholesterol and in cholesteryl esters over time. nih.govnih.gov This approach allows for the quantification of key metabolic processes, including:

De novo biosynthesis of cholesterol. nih.gov

Cholesterol esterification rates. nih.gov

The transfer of cholesteryl esters between different lipoprotein particles. nih.gov

The catabolism of cholesteryl esters. nih.gov

For example, studies have used ¹³C-acetate to trace the synthesis of cholesterol in hepatocellular carcinoma cells. nih.gov Others have used deuterated cholesterol itself to study its esterification and transport in human fibroblasts and macrophages. nih.gov Furthermore, the synthesis of deuterium-labeled cholesteryl oleate (the common name for this compound) serves to create ideal internal standards for LC-MS assays, enabling highly accurate and precise quantification in biological matrices. nih.gov

Synthetic Methodologies for Research Applications

Esterification Reactions for Cholesteryl Octadec-9-enoate (B1201768) Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, is the fundamental reaction for synthesizing cholesteryl octadec-9-enoate from cholesterol and oleic acid.

The direct esterification of cholesterol with oleic acid is a common method for producing cholesteryl oleate (B1233923). This reaction can be catalyzed by enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT), which is found in various tissues and plays a key role in cholesterol metabolism. nih.govcreative-proteomics.com In a research context, this enzymatic approach allows for the study of cholesterol esterification under conditions that mimic physiological processes.

For laboratory-scale chemical synthesis, direct esterification can also be achieved using chemical catalysts. For instance, a triphenylphosphine-sulfur trioxide adduct has been shown to be an efficient organocatalyst for the esterification of cholesterol with long-chain fatty acids. nih.gov The reaction is typically performed at elevated temperatures in a suitable solvent like toluene (B28343), with equimolar amounts of cholesterol and oleic acid. nih.gov

Table 1: Key Reagents and Conditions for Direct Esterification

| Reagent/Condition | Role/Description |

| Cholesterol | The alcohol component of the esterification reaction. |

| Oleic Acid | The fatty acid component, specifically (9Z)-octadec-9-enoic acid. nih.govwikipedia.org |

| Catalyst | Can be enzymatic (e.g., ACAT) or chemical (e.g., Ph3P·SO3). nih.govnih.gov |

| Solvent | Anhydrous organic solvent such as toluene for chemical synthesis. nih.gov |

| Temperature | Elevated temperatures (e.g., 110 °C) are often required for chemical synthesis. nih.gov |

Carbodiimide-mediated esterification is a versatile and high-yield method for synthesizing cholesteryl esters on both micro and semimicro scales. mcmaster.ca One common approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid group of oleic acid. The resulting acylimidazole derivative is then reacted with cholesterol to form the cholesteryl ester. mcmaster.ca This method is particularly useful for synthesizing labeled cholesteryl esters for research purposes.

Another widely used carbodiimide (B86325) is dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This combination facilitates the esterification by activating the carboxylic acid and promoting the nucleophilic attack by the hydroxyl group of cholesterol.